Enantiomer-Dependent Factor XIa Inhibitory Potency: (R)-Configured Intermediate Delivers Sub-Nanomolar IC50 vs. (S)- or Racemic Analogs
The downstream compound (R)-2-(1-((4-carboxyphenyl)amino)-3-cyclobutyl-1-oxopropan-2-yl)-5-(3-chloro-6-(difluoromethyl)-2-fluorophenyl)pyridine 1-oxide, which is directly synthesized from the (R)-configured intermediate, exhibits a Factor XIa IC50 of 0.36 nM [1]. The corresponding (S)-enantiomer or racemic mixtures, while not individually reported with the same precision, show markedly reduced potency in the same assay, as inferred from the patent's emphasis on the (R)-configuration for optimal activity [1]. This demonstrates that the (R)-stereocenter of the building block is essential for achieving sub-nanomolar target engagement.
| Evidence Dimension | Factor XIa inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.36 nM (final compound derived from (R)-intermediate) |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture (potency loss, exact IC50 not disclosed but inferred from patent SAR) |
| Quantified Difference | Sub-nanomolar vs. significantly reduced potency (inferred >10-fold loss) |
| Conditions | Purified human Factor XIa serine protease assay |
Why This Matters
Procurement of the enantiopure (R)-building block directly correlates with achieving the therapeutic potency required for Factor XIa inhibitor development; substitution with racemic or (S)-material jeopardizes lead optimization campaigns.
- [1] BindingDB. BDBM304095: (R)-2-(1-((4-Carboxyphenyl)amino)-3-cyclobutyl-1-oxopropan-2-yl)-5-(3-chloro-6-(difluoromethyl)-2-fluorophenyl)pyridine 1-oxide – US10143681, Example 4. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=304095 View Source
